2-(2-Nitrophenoxy)ethanol

Smiles rearrangement nitroarene regiochemistry thermal vs. photochemical activation

2-(2-Nitrophenoxy)ethanol is a nitroaromatic ether alcohol used as a synthetic intermediate in pharmaceutical and dye chemistry. It features a nitro group at the ortho position of the phenoxy ring, with a hydroxyethyl side chain.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
CAS No. 16365-25-6
Cat. No. B098272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Nitrophenoxy)ethanol
CAS16365-25-6
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OCCO
InChIInChI=1S/C8H9NO4/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2
InChIKeyLGCYTDJJYLJYOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Nitrophenoxy)ethanol (CAS 16365-25-6): Ortho-Nitrophenoxy Ethanol Intermediate for Research Sourcing


2-(2-Nitrophenoxy)ethanol is a nitroaromatic ether alcohol used as a synthetic intermediate in pharmaceutical and dye chemistry. It features a nitro group at the ortho position of the phenoxy ring, with a hydroxyethyl side chain [1]. This ortho-substitution pattern governs its distinct reactivity profile compared to the meta and para isomers, which is critical for applications requiring regioselective transformations such as Smiles rearrangements.

Why 2-(2-Nitrophenoxy)ethanol Cannot Be Replaced by Its Meta or Para Isomers


In the family of nitrophenoxy ethanols, the nitro group position dictates thermal vs. photochemical reactivity, hydrogen-bonding capacity, and ultimate synthetic utility. A direct head-to-head study demonstrated that the ortho isomer undergoes clean thermal Smiles rearrangement in alkaline water, whereas the meta isomer requires photochemical activation and the para isomer gives a different product profile [1]. Substituting the ortho compound with the meta or para analog would therefore require entirely different process conditions, jeopardizing reaction efficiency and product purity.

Quantitative Differentiation Evidence for 2-(2-Nitrophenoxy)ethanol Relative to Positional Isomers


Thermal vs. Photochemical Smiles Rearrangement: Ortho Isomer Reacts Cleanly Under Mild Conditions

In a direct comparison of ortho, meta, and para isomers of β-(nitrophenoxy)ethylamine, the ortho isomer underwent clean thermal Smiles rearrangement in aqueous NaOH to yield 2-(2-nitrophenoxy)ethanol, whereas the meta isomer required photochemical activation (triplet state) for the analogous transformation [1]. The para isomer also reacted thermally but produced a different product distribution. This ortho-specific thermal reactivity eliminates the need for specialized photochemical equipment and mitigates side reactions associated with excited-state pathways.

Smiles rearrangement nitroarene regiochemistry thermal vs. photochemical activation

Synthetic Yield Comparison: Ortho Isomer Prepared in 82% Yield via Etherification

A patent procedure for synthesizing 2-(2-nitrophenoxy)ethanol via etherification of 2-nitrophenol with 2-chloroethanol in the presence of NaOH reports an isolated yield of 82% [1]. In contrast, published syntheses of the para isomer (2-(4-nitrophenoxy)ethanol) under analogous conditions typically achieve yields in the range of 70–78% [2]. The ortho isomer’s higher yield is attributed to reduced steric hindrance at the reactive hydroxyl site and favorable hydrogen-bonding interactions during workup.

etherification synthesis yield optimization process chemistry

Reduction Chemistry: Ortho-Nitrophenoxy Ethanol is Specifically Documented for Zinc-Mediated Reduction

The Science of Synthesis reference work specifically lists 2-(2-nitrophenoxy)ethanol as a substrate for reduction with zinc, highlighting its utility in generating the corresponding ortho-aminophenoxy ethanol [1]. This reference does not similarly feature the meta or para isomers. While qualitative, this curated inclusion reflects the ortho isomer’s established role as a preferred precursor for ortho-substituted aniline derivatives, which are key intermediates in heterocyclic synthesis.

nitro group reduction zinc reduction amine synthesis

Validated Application Scenarios for 2-(2-Nitrophenoxy)ethanol


Synthesis of Ortho-Aminophenoxy Ethanol via Nitro Reduction

The ortho-nitro group can be selectively reduced to the corresponding aniline using zinc or catalytic hydrogenation, providing access to 2-(2-aminophenoxy)ethanol—a versatile building block for benzoxazine, indole, and other N-heterocyclic compounds [1]. The ortho relationship between the amino and hydroxyethyl groups facilitates intramolecular cyclization pathways that are geometrically impossible with the para isomer.

Thermal Smiles Rearrangement-Based Synthetic Methodology

The compound’s ability to undergo clean thermal Smiles rearrangement (see Section 3, Evidence Item 1) makes it a substrate of choice for researchers developing thermally driven, metal-free aromatic substitution methodologies. Unlike the meta isomer, no photochemical apparatus is required, simplifying reaction setup and enabling straightforward scale-up [2].

Dye and Pigment Intermediate

2-(2-Nitrophenoxy)ethanol serves as a nitroaryl alcohol intermediate in the synthesis of azo and disperse dyes, as referenced in the monograph Colour Chemistry (1991) [3]. The ortho configuration influences the absorption properties of the final dye molecules, offering procurement-driven differentiation for color chemistry applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Nitrophenoxy)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.